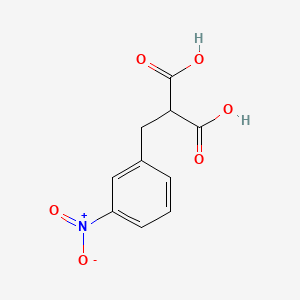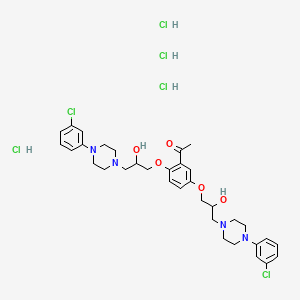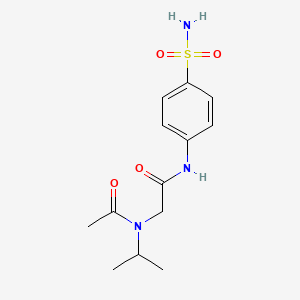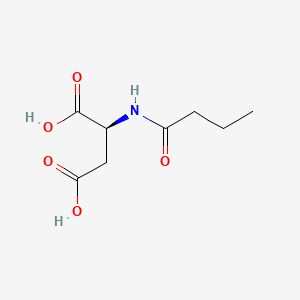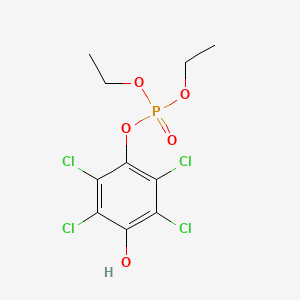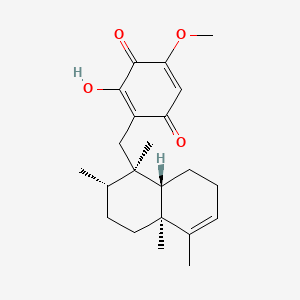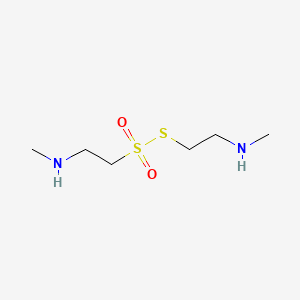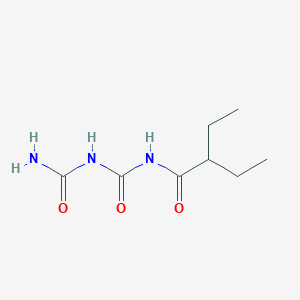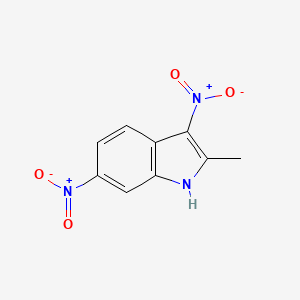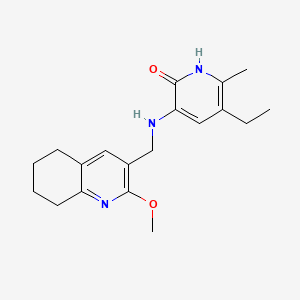
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyridinone core substituted with ethyl, methyl, and a quinolinylmethylamino group, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.
Quinolinylmethylamino Group Addition: The final step involves the nucleophilic substitution reaction where the quinolinylmethylamino group is introduced. This can be done by reacting the intermediate with a quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate cellular pathways and mechanisms.
Medicine
Medicinally, 2(1H)-Pyridinone derivatives are often explored for their pharmacological properties. This compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to known bioactive molecules.
Industry
Industrially, this compound might be utilized in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is likely to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzyme activity, while the pyridinone core could interact with metal ions or other biomolecules, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the quinolinylmethyl group, potentially reducing its bioactivity.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-methoxyphenyl)methyl)amino-: Similar structure but with a different aromatic substitution, which may alter its chemical and biological properties.
Uniqueness
The presence of the 5,6,7,8-tetrahydro-2-methoxy-3-quinolinylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyridinone derivatives. This structural feature may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
145902-00-7 |
|---|---|
Fórmula molecular |
C19H25N3O2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-ethyl-3-[(2-methoxy-5,6,7,8-tetrahydroquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h9-10,20H,4-8,11H2,1-3H3,(H,21,23) |
Clave InChI |
AKMOFCCUOFEFKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=C(N=C3CCCCC3=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


